n5-(2-Hydroxyethyl)-l-glutamine n5-(2-Hydroxyethyl)-l-glutamine gamma-L-glutamylethanolamide is a natural product found in Agaricus bisporus and Lunaria annua with data available.
Brand Name: Vulcanchem
CAS No.: 2650-74-0
VCID: VC18968988
InChI: InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1
SMILES:
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol

n5-(2-Hydroxyethyl)-l-glutamine

CAS No.: 2650-74-0

Cat. No.: VC18968988

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

n5-(2-Hydroxyethyl)-l-glutamine - 2650-74-0

Specification

CAS No. 2650-74-0
Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
IUPAC Name (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1
Standard InChI Key DGBJQQBLTDLFMF-YFKPBYRVSA-N
Isomeric SMILES C(CC(=O)NCCO)[C@@H](C(=O)O)N
Canonical SMILES C(CC(=O)NCCO)C(C(=O)O)N
Melting Point 188.5 - 191 °C

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

N5-(2-Hydroxyethyl)-L-glutamine features a glutamine backbone modified at the γ-amide nitrogen with a hydroxyethyl group. The IUPAC name is (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid, and its SMILES notation is C(CC(=O)NCCO)[C@@H](C(=O)O)N\text{C(CC(=O)NCCO)[C@@H](C(=O)O)N} . The stereochemistry at the second carbon atom (S-configuration) ensures biological compatibility, mirroring natural amino acids.

Table 1: Structural Comparison with L-Glutamine

PropertyN5-(2-Hydroxyethyl)-L-GlutamineL-Glutamine
Molecular FormulaC7H14N2O4\text{C}_7\text{H}_{14}\text{N}_2\text{O}_4C5H10N2O3\text{C}_5\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight (g/mol)190.20146.14
SolubilityHigh in polar solventsModerate
Reactive SitesHydroxyethyl group, α-amineα-amine, γ-amide

Spectroscopic Identification

The compound’s InChIKey (DGBJQQBLTDLFMF-YFKPBYRVSA-N\text{DGBJQQBLTDLFMF-YFKPBYRVSA-N}) and CAS number (2650-74-0) provide unique identifiers for databases . Nuclear magnetic resonance (NMR) spectroscopy confirms the hydroxyethyl substitution, with characteristic peaks for the ethanolamide moiety at δ 3.4–3.6 ppm (methylene) and δ 1.8–2.2 ppm (glutamine backbone) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol in the presence of octamethylenediamine as a crosslinking agent. This method achieves yields exceeding 85% under optimized conditions (60°C, 24 hours, nitrogen atmosphere).

Reaction Scheme:

Poly(γ-benzyl L-glutamate)+2-Amino-1-ethanolOctamethylenediamineN5-(2-Hydroxyethyl)-L-Glutamine Homopolymer\text{Poly(γ-benzyl L-glutamate)} + \text{2-Amino-1-ethanol} \xrightarrow{\text{Octamethylenediamine}} \text{N5-(2-Hydroxyethyl)-L-Glutamine Homopolymer}

Industrial Manufacturing

Continuous flow reactors dominate large-scale production, ensuring consistent purity (>98%) and reduced byproducts. Key parameters include:

Table 2: Industrial Synthesis Conditions

ParameterValue
Temperature70–80°C
Pressure1.5 atm
Residence Time2 hours
CatalystNone required

Biological Roles and Metabolic Pathways

Participation in Nitrogen Transport

The hydroxyethyl group enhances the compound’s capacity to shuttle nitrogen between tissues, a critical function in hepatic and renal metabolism. Unlike L-glutamine, its modified structure resists rapid enzymatic hydrolysis, prolonging its bioavailability.

Enzymatic Degradation Mechanisms

Studies using papain and leucine aminopeptidase (LAP) demonstrate that poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) undergoes endopeptidase cleavage to tetramers, followed by exopeptidase degradation to monomers . Pronase exhibits dual activity, cleaving both internal and terminal peptide bonds.

Table 3: Degradation Products of PHEG

EnzymePrimary Cleavage MechanismFinal Products
PapainEndopeptidaseTetramers
LAPExopeptidaseMonomers (HEG)
Papain + LAPCombinedMonomers (HEG)

Applications in Biomedical Engineering

Drug Delivery Systems

PHEG’s biodegradability and non-immunogenicity make it ideal for controlled-release formulations. In vivo studies confirm complete degradation within 30 days, coinciding with therapeutic agent release .

Tissue Engineering Scaffolds

Copolymers with L-glutamic acid (P[HEG-stat-Glu]) exhibit tunable mechanical properties. The helix-coil transition, studied via light-scattering, reveals a critical temperature of 45°C, optimal for scaffold stability under physiological conditions .

Physicochemical Properties in Solution

Helix-Coil Transition Dynamics

Light-scattering analyses of PHEG in aqueous solutions show a reversible transition at 40–50°C, dependent on molecular weight and concentration . The helix content drops from 78% to 22% as temperature increases, influencing polymer assembly.

Equation 1: Helix Fraction (fhf_h) as a Function of Temperature (TT)

fh=11+e(TTm)/ΔTf_h = \frac{1}{1 + e^{(T - T_m)/\Delta T}}

Where Tm=45CT_m = 45^\circ \text{C} and ΔT=5C\Delta T = 5^\circ \text{C} .

Future Directions and Challenges

Enhancing Biocompatibility

While PHEG degrades efficiently, its copolymerization with charged residues (e.g., glutamic acid) may reduce renal clearance rates. Modulating side-chain chemistry could optimize pharmacokinetics.

Scalability vs. Sustainability

Industrial synthesis relies on non-renewable precursors like poly(γ-benzyl L-glutamate). Transitioning to bio-based starting materials remains a critical challenge for green chemistry initiatives.

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